3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, such as 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), has been reported in several studies . The Michael addition reaction of AMT with α,β-unsaturated compounds was studied, and the products were obtained under optimal conditions . Then, the acylation reaction of these products with chloroacetyl chloride yielded the respective derivatives . These products were cyclized to two different rings by the reaction with potassium isothiocyanate .Molecular Structure Analysis
The molecular structure of 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid includes a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of a thiadiazole ring in the structure of this compound is significant, as it contributes to its physical and chemical properties .Chemical Reactions Analysis
The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was fully investigated in the absence and presence of electrochemically generated p-benzoquinone . The obtained voltammograms exhibited an “electron transfer + chemical reaction” (EC) mechanism . Electrosynthesis of new 1,3,4-thiadiazole derivatives was conducted by constant current electrolysis (CCE) as a facile and cost-effective method for the formation of S–S and S–C bonds .Scientific Research Applications
Synthesis and Characterization of Thiadiazole Derivatives :
- Researchers have synthesized various thiadiazole derivatives, including compounds related to 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid. These compounds were characterized using spectral analysis and tested for their antibacterial properties. The study highlighted the potential of these compounds in antibacterial applications (Samir, Ali, & Saeed, 2014).
Conversion to Benzoic Acids and Synthesis of Triazolo-Thiadiazoles :
- An innovative method for converting chloro-arylacrylic acids to benzoic acids was reported. These benzoic acids were used in synthesizing s-triazolo[3,4-b][1,3,4]thiadiazoles, demonstrating the chemical versatility of such compounds (Sahi, Bhardwaj, & Paul, 2014).
Antibacterial Activities of Triazoles and Thiadiazoles :
- The antibacterial activities of various triazole and thiadiazole derivatives, including those related to the compound of interest, were explored. These compounds showed effectiveness against several bacteria, suggesting their potential in antimicrobial therapies (Zhang et al., 2010).
Synthesis and Antimicrobial Activity of Fluorine-Containing Derivatives :
- Researchers developed new fluorine-containing thiadiazolotriazinones, exhibiting promising antimicrobial activities. This study underscores the potential of fluorine-modified derivatives in medicinal chemistry (Holla, Bhat, & Shetty, 2003).
Anticancer Activities of Triazolo-Thiadiazole Derivatives :
- A study synthesized bis(triazolo-thiadiazolyl)benzenes and tested them for inhibitory activity against various cancer cell lines. The findings suggest potential applications in cancer research and therapy (Ding & Li, 2011).
Electrochemical Behavior and Synthesis of Thiadiazole Derivatives :
- An electrochemical study on similar thiadiazole compounds provided insights into their synthesis and potential biological activity. This research demonstrates the electrochemical methods' utility in synthesizing biologically active thiadiazole derivatives (Masoumi, Khazalpour, & Jamshidi, 2023).
Synthesis and Bioactivity of Condensed Nitrogen Heterocyclic Systems :
- The study focused on synthesizing s-triazolo[3,4-b][1,3,4]thiadiazoles and evaluating their antibacterial, antifungal, and antitubercular activities. This research highlights the compound's potential in developing new antimicrobial agents (Shiradkar & Kale, 2006).
Future Directions
properties
IUPAC Name |
3-[(4-sulfanylidenethiadiazolidin-5-ylidene)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S2/c13-9(14)5-2-1-3-6(4-5)10-8-7(15)11-12-16-8/h1-4,12H,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDJNJLNBTSKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2C(=S)NNS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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